molecular formula C19H15N3O4S B2541026 N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide CAS No. 2034345-42-9

N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide

Cat. No.: B2541026
CAS No.: 2034345-42-9
M. Wt: 381.41
InChI Key: BRRDDYNTUNXWAQ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H15N3O4S and its molecular weight is 381.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity : Research has shown that arylmethylidene derivatives of furan-2(3H)-ones, which are structurally related to the compound , are important building blocks for synthesizing various heterocyclic compounds. These derivatives have been used to create compounds containing pyrimidine and pyridazine structural fragments, demonstrating significant biological activities including plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).

Photoinduced Direct Oxidative Annulation : A study highlighted the photoinduced direct oxidative annulation of certain furan and thiophene derivatives, leading to the synthesis of polyheterocyclic compounds. This process, which does not require transition metals or oxidants, may suggest potential pathways for the synthesis or modification of the compound to create highly functionalized materials (Zhang et al., 2017).

Electrochromic and Conducting Polymers : The electrochemical polymerization of thiophene-based monomers, including derivatives that may be structurally related to the compound of interest, has been explored for creating electrochromic conducting polymers. These materials show promise in applications such as smart windows and displays due to their low redox switching potentials and stability in the conducting state (Sotzing, Reynolds, & Steel, 1996).

Anticancer Activity : Hydroxyl-containing benzo[b]thiophene analogs have been studied for their selectivity towards laryngeal cancer cells, indicating potential anticancer applications. The presence of a hydroxyl group is crucial for anticancer activity, suggesting that similar functional groups in related compounds might confer beneficial biological activities (Haridevamuthu et al., 2023).

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c20-9-12-3-1-2-4-14(12)22-19(25)18(24)21-10-15(23)17-6-5-16(26-17)13-7-8-27-11-13/h1-8,11,15,23H,10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRDDYNTUNXWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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